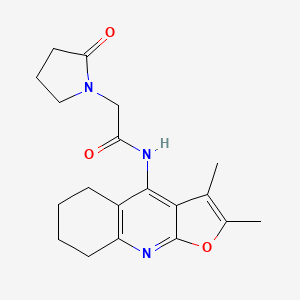
安帕雷克斯
概述
描述
Ampalex, also known as CX-516, is a benzylpiperidine AMPA receptor potentiator. It is classified as an ampakine and nootropic compound that acts as an AMPA receptor positive allosteric modulator. Ampalex was developed by Cortex Pharmaceuticals in collaboration with Shire and Servier. It has been investigated for its potential use in treating Alzheimer’s disease, attention deficit hyperactivity disorder, and other neurological disorders .
科学研究应用
Chemistry: Ampalex serves as a reference compound for developing new ampakine drugs with improved potency and selectivity.
Biology: It is used in research to study synaptic plasticity and memory processes.
Medicine: Ampalex has been investigated for its potential to treat Alzheimer’s disease, attention deficit hyperactivity disorder, schizophrenia, and other neurological disorders.
Industry: The compound’s neuroprotective and cognition-enhancing properties make it a candidate for developing therapeutic agents for cognitive impairments .
作用机制
Target of Action
Ampalex, also known as CX516, is a benzylpiperidine AMPAkine . Its primary target is the AMPA receptor (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor), a type of ionotropic glutamate receptor . The AMPA receptor plays a crucial role in synaptic transmission and plasticity in the central nervous system .
Mode of Action
Ampalex acts as a positive allosteric modulator of the AMPA receptor . It enhances the function of glutamate, the primary excitatory neurotransmitter in the brain, when it binds allosterically to the AMPA receptor channel complex . This modulation results in a slower receptor deactivation, a longer open time, slower excitatory postsynaptic potential (EPSP) decay, and improvement of hippocampal long-term potentiation (LTP) .
Biochemical Pathways
The biochemical pathways affected by Ampalex primarily involve glutamatergic neurotransmission . By enhancing the function of glutamate at the AMPA receptor, Ampalex modulates fast synaptic plasticity and memory processes . This modulation can lead to downstream effects such as improved cognitive function, particularly in models of conditions like Alzheimer’s disease and schizophrenia .
Pharmacokinetics
It’s known that the compound has a relatively short half-life of about 45 minutes , which may impact its bioavailability and duration of action.
Result of Action
The molecular and cellular effects of Ampalex’s action are primarily related to its enhancement of glutamatergic neurotransmission. This enhancement can lead to improved synaptic plasticity and memory processes . At the cellular level, Ampalex’s modulation of AMPA receptors can result in longer receptor open times and slower EPSP decay, potentially leading to enhanced neuronal communication .
Action Environment
These can include factors such as pH, temperature, and the presence of other substances that can interact with the drug
生化分析
Biochemical Properties
Ampalex acts as a positive allosteric modulator of AMPA receptors. This means that it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor’s response to glutamate. By doing so, Ampalex increases the amplitude and duration of excitatory postsynaptic currents. The primary biomolecules that Ampalex interacts with are the AMPA receptors themselves, which are composed of various subunits (GluA1-GluA4). These interactions enhance synaptic transmission and plasticity, which are critical for cognitive functions .
Cellular Effects
Ampalex has been shown to influence various cellular processes. In neurons, it enhances synaptic transmission by increasing the activity of AMPA receptors. This leads to improved synaptic plasticity, which is essential for learning and memory. Additionally, Ampalex has been found to affect cell signaling pathways, including those involved in long-term potentiation (LTP), a process that strengthens synaptic connections. By modulating these pathways, Ampalex can influence gene expression and cellular metabolism, ultimately improving cognitive function .
Molecular Mechanism
The molecular mechanism of Ampalex involves its binding to the AMPA receptors and enhancing their response to glutamate. This positive allosteric modulation increases the flow of ions through the receptor channels, leading to a more robust excitatory postsynaptic potential. Ampalex does not directly activate the receptors but rather enhances their sensitivity to glutamate. This results in increased synaptic transmission and plasticity, which are crucial for cognitive processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ampalex have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged use due to receptor desensitization. Studies have shown that while Ampalex can enhance cognitive function in the short term, its long-term effects may be limited by the adaptive responses of the neurons. Additionally, the stability and degradation of Ampalex can affect its long-term efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ampalex vary with different dosages in animal models. At lower doses, Ampalex has been shown to enhance cognitive function without significant adverse effects. At higher doses, the compound can lead to excitotoxicity, a condition where excessive stimulation of neurons leads to cell damage or death. This threshold effect highlights the importance of careful dosage management in potential therapeutic applications of Ampalex .
Metabolic Pathways
Ampalex is metabolized primarily in the liver, where it undergoes various enzymatic reactions. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites can then be excreted from the body. The metabolic pathways of Ampalex can influence its efficacy and safety, as the accumulation of certain metabolites may lead to adverse effects .
Transport and Distribution
Within cells and tissues, Ampalex is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target receptors in the brain. Once inside the brain, Ampalex can interact with AMPA receptors on the surface of neurons. The distribution of Ampalex within the brain can affect its efficacy, as regions with higher concentrations of AMPA receptors may respond more robustly to the compound .
Subcellular Localization
Ampalex primarily localizes to the synaptic cleft, where it interacts with AMPA receptors on the postsynaptic membrane. This localization is crucial for its function, as it allows Ampalex to modulate synaptic transmission directly. Additionally, any post-translational modifications or targeting signals that direct Ampalex to specific compartments or organelles can influence its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ampalex involves the reaction of quinoxaline derivatives with piperidine. The key steps include:
Formation of Quinoxaline Derivative: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound.
Acylation Reaction: The quinoxaline derivative undergoes acylation with piperidine to form the final product, Ampalex.
Industrial Production Methods
Industrial production of Ampalex follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ampalex undergoes several types of chemical reactions, including:
Oxidation: Ampalex can be oxidized to form various quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, leading to different analogs.
Substitution: Substitution reactions on the quinoxaline ring can introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine, bromine, and nitric acid.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit distinct pharmacological properties .
相似化合物的比较
Ampalex is part of the ampakine class of compounds, which includes several other notable members:
CX-546: Another ampakine with similar properties but different potency and selectivity.
CX-614: Known for its higher potency compared to Ampalex.
Farampator (CX-691): Exhibits greater efficacy and longer duration of action.
CX-717: A more potent and selective ampakine currently in clinical trials.
Ampalex is unique due to its well-characterized pharmacological profile and extensive use as a reference compound in research. Its relatively low potency and short half-life compared to newer ampakines highlight the advancements in this class of compounds .
属性
IUPAC Name |
piperidin-1-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165574 | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP). | |
| Record name | CX516 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
154235-83-3 | |
| Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampalex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX516 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154235-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CX516 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
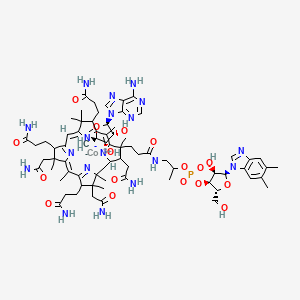
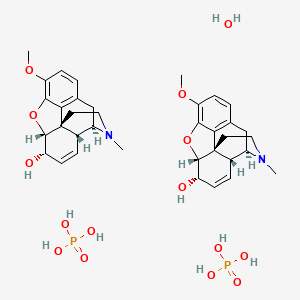
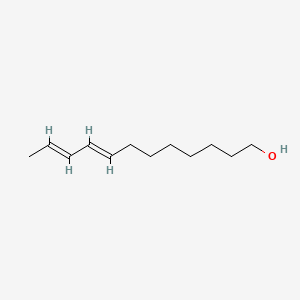
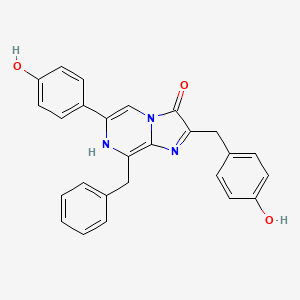

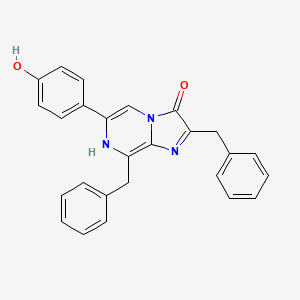
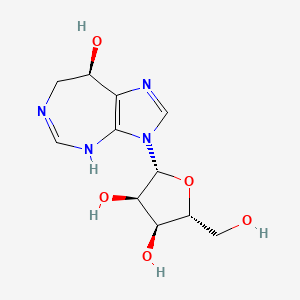
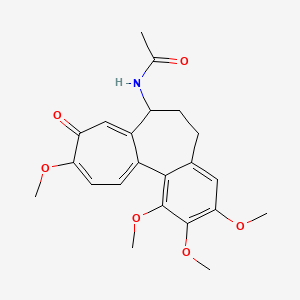
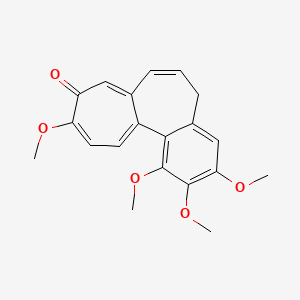
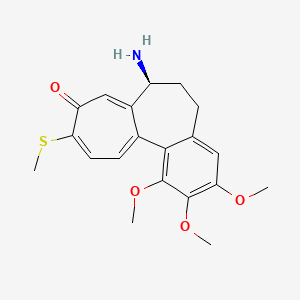
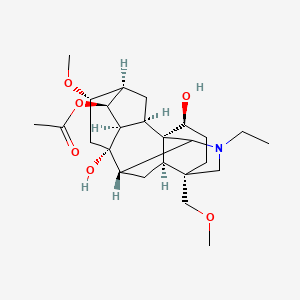

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)
